molecular formula C25H21ClN2O2 B13376158 3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone

3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone

Cat. No.: B13376158
M. Wt: 416.9 g/mol
InChI Key: VLRCAURHGNDHNF-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is a complex organic compound with a unique structure that combines an indole ring, a chlorophenyl group, and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the isoindolinone moiety. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-chlorophenyl)-1-methyl-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is unique due to its combination of an indole ring, chlorophenyl group, and isoindolinone moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H21ClN2O2

Molecular Weight

416.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-1-methylindol-3-yl]-2-(2-hydroxyethyl)-3H-isoindol-1-one

InChI

InChI=1S/C25H21ClN2O2/c1-27-21-9-5-4-8-20(21)22(23(27)16-10-12-17(26)13-11-16)24-18-6-2-3-7-19(18)25(30)28(24)14-15-29/h2-13,24,29H,14-15H2,1H3

InChI Key

VLRCAURHGNDHNF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)Cl)C4C5=CC=CC=C5C(=O)N4CCO

Origin of Product

United States

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